Hydroxy dabrafenib

CAS No.: 1195767-77-1

Cat. No.: VC2849215

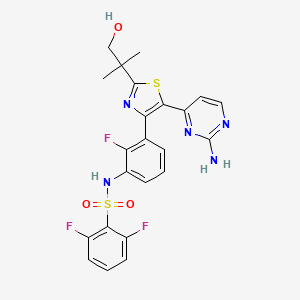

Molecular Formula: C23H20F3N5O3S2

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1195767-77-1 |

|---|---|

| Molecular Formula | C23H20F3N5O3S2 |

| Molecular Weight | 535.6 g/mol |

| IUPAC Name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-(1-hydroxy-2-methylpropan-2-yl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C23H20F3N5O3S2/c1-23(2,11-32)21-30-18(19(35-21)16-9-10-28-22(27)29-16)12-5-3-8-15(17(12)26)31-36(33,34)20-13(24)6-4-7-14(20)25/h3-10,31-32H,11H2,1-2H3,(H2,27,28,29) |

| Standard InChI Key | XUORVRVRUPDXCP-UHFFFAOYSA-N |

| SMILES | CC(C)(CO)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F |

| Canonical SMILES | CC(C)(CO)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F |

Introduction

Chemical Identity and Structure

Hydroxy dabrafenib, also known as dabrafenib hydroxy impurity, is chemically identified as N-[3-[5-(2-aminopyrimidin-4-yl)-2-(1-hydroxy-2-methylpropan-2-yl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide . The compound results from the hydroxylation of the t-butyl group of dabrafenib through metabolic processes.

Physical and Chemical Properties

The key physical and chemical properties of hydroxy dabrafenib are summarized in the following table:

| Property | Description |

|---|---|

| CAS Number | 1195767-77-1 |

| Molecular Formula | C23H20F3N5O3S2 |

| Molecular Weight | 535.56 g/mol |

| Physical Appearance | Pale Beige solid |

| Solubility | Soluble in Methanol |

| Storage Requirements | 2-8°C |

| IUPAC Name | N-(3-(5-(2-aminopyrimidin-4-yl)-2-(1-hydroxy-2-methylpropan-2-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide |

Hydroxy dabrafenib shares structural similarities with the parent drug but contains an additional hydroxyl group at the t-butyl position, which significantly alters its physicochemical properties and biological activities .

Metabolic Pathway and Formation

Biotransformation Process

Hydroxy dabrafenib is the primary metabolite formed from dabrafenib through oxidative metabolism. The formation process follows a specific pathway:

-

Dabrafenib undergoes oxidation of its t-butyl group to form hydroxy-dabrafenib

-

This transformation is primarily mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4

-

Hydroxy-dabrafenib then undergoes further oxidation to form carboxy-dabrafenib via CYP3A4

-

Carboxy-dabrafenib subsequently converts to desmethyl-dabrafenib through a pH-dependent decarboxylation process

The metabolic cascade is significant as it produces three major metabolites (hydroxy-, carboxy-, and desmethyl-dabrafenib), each with different pharmacokinetic profiles and potential for clinical activity .

Enzyme-Mediated Metabolism

The specific enzymes involved in hydroxy dabrafenib metabolism include:

| Metabolic Step | Primary Enzymes | Secondary Enzymes |

|---|---|---|

| Dabrafenib to Hydroxy-dabrafenib | CYP2C8, CYP3A4 | CYP2C9, CYP2C19 (lesser extent) |

| Hydroxy-dabrafenib to Carboxy-dabrafenib | CYP3A4 | - |

| Carboxy-dabrafenib to Desmethyl-dabrafenib | Non-enzymatic (pH-dependent) | - |

| Desmethyl-dabrafenib metabolism | CYP3A4 | CYP2C9, CYP2C19 |

This enzymatic profile highlights the potential for drug interactions when dabrafenib is co-administered with inhibitors or inducers of these CYP enzymes .

Pharmacokinetic Properties

Plasma Concentration and Distribution

Hydroxy dabrafenib demonstrates significant presence in systemic circulation following dabrafenib administration. Key pharmacokinetic parameters include:

-

Terminal half-life of approximately 10 hours, which parallels that of the parent drug dabrafenib

-

Mean metabolite-to-parent AUC ratio of approximately 0.9 after repeat-dose administration

-

Protein binding of 96.3%, slightly lower than the parent compound (99.7%)

Comparative Pharmacokinetics

The table below compares the pharmacokinetic parameters of hydroxy dabrafenib with other dabrafenib metabolites:

| Parameter | Dabrafenib | Hydroxy-dabrafenib | Carboxy-dabrafenib | Desmethyl-dabrafenib |

|---|---|---|---|---|

| Terminal Half-life | 8-8.4 hours | 9.7-10 hours | 21-22 hours | 21-22 hours |

| Metabolite:Parent AUC Ratio | 1.0 | 0.9 | 11.2 | 0.7 |

| Protein Binding | 99.7% | 96.3% | 99.5% | 99.9% |

| Relative Potency | 1× | 2× | Not clinically significant | Likely contributes to activity |

The pharmacokinetic profile indicates that hydroxy dabrafenib has a similar elimination rate to dabrafenib but different from the other metabolites, which exhibit longer half-lives .

Age and Sex Effects on Pharmacokinetics

Research indicates that age and sex significantly influence the pharmacokinetics of dabrafenib and its metabolites, including hydroxy dabrafenib:

-

Age and sex were identified as determinants of dabrafenib and hydroxy-dabrafenib clearances

-

Simulations show that the composite AUC (combined parent and metabolites) varies significantly between demographic groups

-

The median composite AUC values were 10,447 ng∙h/mL for men at age 20, 19,542 ng∙h/mL for men at age 90, 11,632 ng∙h/mL for women at age 20, and 21,707 ng∙h/mL for women at age 90

These findings demonstrate that age has a predominant effect on dabrafenib and hydroxy-dabrafenib pharmacokinetics, with elderly patients showing substantially higher exposure .

Pharmacodynamic Properties

Mechanism of Action

Hydroxy dabrafenib exhibits significant pharmacodynamic properties:

The enhanced potency against mutant BRAF makes hydroxy dabrafenib a clinically relevant metabolite that contributes to the sustained inhibition of ERK signaling observed in patients.

Target Inhibition Profile

In vivo experiments with xenograft models demonstrated rapid inhibition of ERK (within 2 hours) that was sustained for up to 18 hours post-dose, even when circulating concentrations of dabrafenib were lower than required for inhibition in vitro. This sustained effect was attributed partly to active circulating metabolites like hydroxy dabrafenib rather than accumulation of the drug within the tumor .

Clinical Significance

Therapeutic Implications

The clinical significance of hydroxy dabrafenib extends to several aspects of dabrafenib therapy:

-

It contributes significantly to the pharmacodynamic effects in BRAF-mutated patients treated with dabrafenib due to its enhanced potency

-

The exposure-response relationship for both toxicity and efficacy is influenced by hydroxy dabrafenib concentrations

-

Population pharmacokinetic/pharmacodynamic modeling indicates that the combined concentration of dabrafenib and hydroxy-dabrafenib correlates with clinical outcomes in certain scenarios

Adverse Effects Association

One noteworthy clinical association is the relationship between hydroxy dabrafenib and pyrexia (fever):

-

The mechanism behind dabrafenib-induced pyrexia remains unclear, but it is thought to be related to the presence of hydroxy-dabrafenib

-

In Phase I/II studies, there was a trend toward increased pyrexia with higher circulating hydroxy-dabrafenib levels

-

Plots of adverse events showed a significant relationship between the probability of grade 3+ adverse events and the active concentration of dabrafenib plus hydroxy-dabrafenib

This association suggests monitoring hydroxy dabrafenib levels might help predict or manage certain adverse events during dabrafenib therapy.

Analytical Considerations

Detection and Quantification

The analysis and quantification of hydroxy dabrafenib in biological samples typically employ:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods

-

Validated analytical procedures for accurate measurement in plasma samples

-

Careful sample preparation to ensure stability during processing

These analytical considerations are important for both research and clinical monitoring purposes.

Future Research Directions

The continued study of hydroxy dabrafenib remains important for several reasons:

-

Further understanding its contribution to efficacy and safety profiles in various patient populations

-

Exploring potential therapeutic applications where its enhanced potency against BRAF mutations could be leveraged

-

Investigating the mechanisms behind its association with adverse events like pyrexia

-

Developing predictive models that incorporate hydroxy dabrafenib levels to optimize dabrafenib dosing regimens

Additional research examining the exposure-response relationships specifically for hydroxy dabrafenib could help refine treatment approaches and potentially minimize adverse events while maximizing efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume